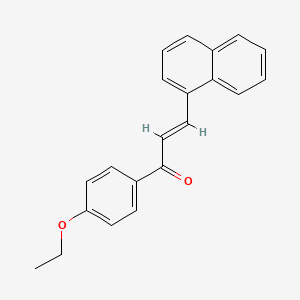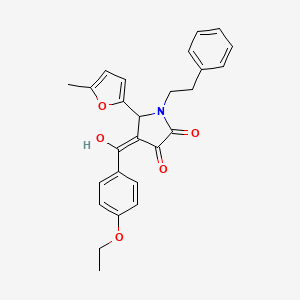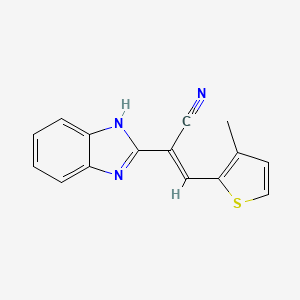![molecular formula C15H24N2O3S B5435226 5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5435226.png)
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide, also known as BISIM, is a chemical compound that has been studied for its potential applications in scientific research. BISIM is a small molecule inhibitor that targets a specific protein called protein kinase D (PKD), which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Aplicaciones Científicas De Investigación
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been studied for its potential applications in various scientific research fields. One of the major areas of research is cancer, where PKD has been shown to play a critical role in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of PKD, leading to the inhibition of cancer cell growth and survival. This compound has also been studied for its potential applications in cardiovascular diseases, where PKD has been shown to play a role in the development of cardiac hypertrophy and heart failure. This compound has been shown to inhibit the activity of PKD, leading to the prevention of cardiac hypertrophy and heart failure.
Mecanismo De Acción
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide is a small molecule inhibitor that targets the catalytic domain of PKD. PKD is a serine/threonine kinase that is activated by various stimuli such as growth factors, cytokines, and stress signals. Once activated, PKD phosphorylates various downstream targets involved in cellular processes such as cell proliferation, differentiation, and survival. This compound binds to the catalytic domain of PKD, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In cardiovascular cells, this compound has been shown to prevent cardiac hypertrophy and heart failure. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide is its specificity towards PKD, which allows for the selective inhibition of PKD activity without affecting other kinases. This specificity also allows for the identification of downstream targets involved in PKD signaling. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide. One area of research is the development of more potent and selective PKD inhibitors. Another area of research is the identification of downstream targets involved in PKD signaling. Additionally, the combination of this compound with other chemotherapeutic agents may enhance its efficacy in cancer treatment. Finally, the use of this compound in animal models may provide valuable insight into its potential clinical applications.
Métodos De Síntesis
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis method involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-N'-butylthiourea to form the corresponding thiourea intermediate. The thiourea intermediate is then reacted with sodium nitrite and sulfuric acid to form the corresponding diazonium salt, which is then coupled with N-butyl-N-isopropylamine to form the final product, this compound.
Propiedades
IUPAC Name |
5-(butylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-6-9-16-21(19,20)13-8-7-12(4)14(10-13)15(18)17-11(2)3/h7-8,10-11,16H,5-6,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVODXCMIVBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)

![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435188.png)
![2-pyridin-2-yl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5435193.png)
![7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B5435195.png)


![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5435211.png)
![3-methyl-1-[1-({6-[methyl(pyridin-2-ylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]butan-1-one](/img/structure/B5435215.png)

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5435222.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B5435238.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5435247.png)